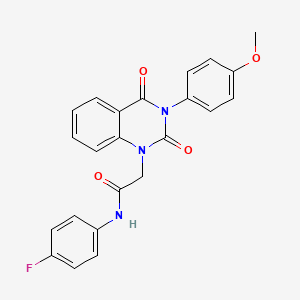

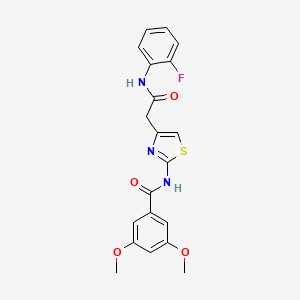

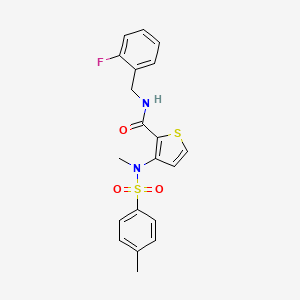

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. The synthesis is often optimized to improve yield and selectivity .Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, conditions, and products of these reactions .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. These properties can affect how the compound is stored and used .Scientific Research Applications

Molecular Interactions and Structural Analysis

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide, due to its structural complexity, is likely involved in intricate molecular interactions, particularly in the context of biological systems. A study by Karabulut et al. (2014) on a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, explored the impact of intermolecular interactions on molecular geometry, revealing that such interactions, while minorly affecting bond lengths and angles, significantly influence dihedral angles and the rotational conformation of aromatic rings. This suggests that N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide could exhibit similar characteristics, which might be relevant in the design of molecules with specific biological functions Karabulut et al., 2014.

Potential Anticancer Activity

The structural features of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide, particularly the presence of fluorophenyl and thiazole groups, are reminiscent of compounds that have been investigated for their antitumor properties. For instance, compounds with fluorine-containing thiadiazole structures have been synthesized and screened for antibacterial activities, indicating the potential of such structural motifs to confer biological activity Holla et al., 2003. Similarly, the synthesis of novel thiazolidinedione derivatives as anti-hyperglycemic and anti-hyperlipidemic agents by Shrivastava et al. (2016) showcases the therapeutic potential of thiazole derivatives in modulating biochemical pathways, hinting at the possible applications of N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide in cancer research or metabolic disorder treatments Shrivastava et al., 2016.

Fluorescence and Spectroscopic Applications

The incorporation of fluorine atoms and the benzamide moiety in N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide may confer unique optical properties, making it a candidate for fluorescence-based applications. Budziak et al. (2019) investigated the fluorescence effects of 1,3,4-thiadiazole derivatives, revealing that modifications in the structure, including the presence of fluorine, significantly influence fluorescence emission, suggesting potential use in imaging or as fluorescence probes Budziak et al., 2019.

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4S/c1-27-14-7-12(8-15(10-14)28-2)19(26)24-20-22-13(11-29-20)9-18(25)23-17-6-4-3-5-16(17)21/h3-8,10-11H,9H2,1-2H3,(H,23,25)(H,22,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJWZUMXYJAICA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)

![4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2408729.png)

![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)